Phenethyl crotonate

Description

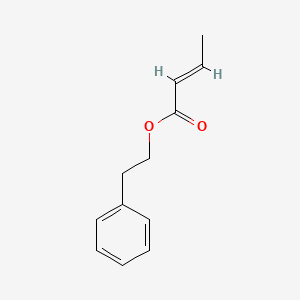

Phenethyl crotonate (2-phenethyl (E)-crotonate) is an α,β-unsaturated ester derived from crotonic acid and phenethyl alcohol. Its structure features a phenethyl group attached to the crotonate moiety, which includes a conjugated double bond (E-configuration). Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol (inferred from analogs like p-tolyl 3-methylcrotonate ).

Structure

3D Structure

Properties

CAS No. |

6289-54-9 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-phenylethyl but-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |

InChI Key |

DVHGIHSWUYRIPZ-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OCCC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C/C(=O)OCCC1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)OCCC1=CC=CC=C1 |

Other CAS No. |

68141-20-8 6289-54-9 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used at 0.5–2 mol% loading.

- Solvents : Toluene is preferred due to its optimal azeotropic ratio (water:toluene = 1:2.3) and low toxicity compared to benzene.

- Temperature : Reflux conditions (110–120°C) are maintained for 4–6 hours, achieving yields of 85–92%.

Mechanistic Insight :

The acid catalyst protonates the carbonyl oxygen of crotonic acid, enhancing its electrophilicity. Phenethyl alcohol then undergoes nucleophilic attack, followed by deprotonation and water elimination. Continuous removal of water prevents hydrolysis, favoring high conversion.

Microwave-Assisted Ionic Liquid Catalysis

Recent innovations adapt ionic liquids (ILs) as green solvents and catalysts under microwave irradiation, significantly reducing reaction times. This method, inspired by Michael addition protocols for α,β-unsaturated esters, has been optimized for esterification.

Protocol Adaptation

- Catalytic System : A mixture of potassium carbonate (K₂CO₃) and 1-butyl-3-methylimidazolium bromide ([bmim]Br) serves as a bifunctional catalyst-base system.

- Conditions : Microwave irradiation (300–500 W, 80–100°C) for 15–30 minutes achieves 88–94% yield.

- Advantages : The ionic liquid enhances microwave absorption, enabling rapid heating and efficient mixing, while K₂CO₃ neutralizes generated water.

Table 1: Microwave vs. Traditional Azeotropic Methods

| Parameter | Azeotropic | Microwave |

|---|---|---|

| Time (h) | 4–6 | 0.25–0.5 |

| Yield (%) | 85–92 | 88–94 |

| Energy Input | High | Moderate |

| Solvent Recovery | Required | Reusable IL |

Acid Chloride Intermediate Route

Crotonic acid chloride, generated via reaction with oxalyl chloride ((COCl)₂), offers a highly reactive intermediate for esterification. This method, adapted from peptide coupling techniques, avoids water formation and simplifies purification.

Synthesis Steps

- Acid Chloride Formation : Crotonic acid reacts with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, catalyzed by dimethylformamide (DMF, 0.1 equiv).

- Esterification : Phenethyl alcohol (1.5 equiv) is added dropwise, followed by triethylamine (TEA, 2 equiv) to scavenge HCl. The reaction proceeds at 25°C for 2 hours, yielding 89–93%.

Critical Considerations :

- Strict anhydrous conditions prevent hydrolysis of the acid chloride.

- TEA ensures rapid deprotonation of phenethyl alcohol, enhancing nucleophilicity.

Comparative Analysis of Methodologies

Efficiency and Practicality :

- Azeotropic Esterification remains industrially dominant due to low catalyst cost and high yields but requires energy-intensive reflux.

- Microwave-Ionic Liquid methods offer rapid synthesis and solvent reuse but necessitate specialized equipment.

- Acid Chloride Route provides high purity and avoids water removal steps but involves hazardous reagents (oxalyl chloride).

- Metal Catalysis enables mild conditions but faces challenges in catalyst recovery and cost.

Environmental Impact :

Chemical Reactions Analysis

Hydrogenation and Reduction

The α,β-unsaturated double bond in phenethyl crotonate undergoes catalytic hydrogenation to yield saturated esters. For example:

-

Conditions : Hydrogen gas (1–3 atm), palladium on carbon (Pd/C) catalyst, room temperature to 60°C .

-

Mechanism : Syn-addition of hydrogen across the double bond, analogous to crotonic acid hydrogenation .

Halogenation

Electrophilic halogens (Cl₂, Br₂) add across the double bond via anti-addition:

Conjugate Addition (Michael Reaction)

This compound acts as a Michael acceptor, enabling C–C bond formation at the β-carbon:

Key Examples:

| Nucleophile (Nu⁻) | Product | Conditions | Source |

|---|---|---|---|

| Diethyl malonate | Phenethyl 3-(malonyl)butanoate | Base (KOH/EtOH), 25–50°C | |

| Silyl enol ether | β-Ketoester adduct | TiCl₄, CH₂Cl₂, −78°C |

-

Mechanism : Enolate attack at the β-carbon, driven by HOMO-LUMO interaction between the nucleophile and α,β-unsaturated ester .

Transition Metal-Catalyzed Additions

Rhodium-catalyzed arylations with boronic acids proceed via conjugate addition:

-

Conditions : Rhodium(I) catalyst (2 mol%), phenylboronic acid (1.5 equiv), toluene/water (1:2 v/v), 100°C, 24 hours .

-

Example : Ethyl crotonate reacts with 4-methylphenylboronic acid to form ethyl (S)-3-(p-tolyl)butanoate in >90% yield .

Hypochlorous Acid Addition

Reaction with HOCl yields chlorohydrin esters:

Epoxidation

Peracids (e.g., mCPBA) oxidize the double bond to an epoxide:

Acidic/Basic Hydrolysis

Transesterification

Reactions with Ammonia and Amines

Crotonate esters undergo nucleophilic attack at the α-position under specific conditions:

Scientific Research Applications

Applications in Fragrance and Flavor Industry

Phenethyl crotonate is primarily used as a fragrance and flavoring agent due to its pleasant floral scent reminiscent of roses. It finds extensive use in perfumes, cosmetics, and food products.

| Application Area | Description |

|---|---|

| Perfumes | Used as a key ingredient to impart floral notes. |

| Cosmetics | Incorporated in lotions and creams for scent enhancement. |

| Food Industry | Used as a flavoring agent in various food products. |

Pharmaceutical Applications

Recent studies have explored the potential of this compound in the pharmaceutical field, particularly regarding its biological activity and therapeutic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study published in Journal of Essential Oil Research demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing natural preservatives for food and cosmetic products .

Drug Delivery Systems

This compound has been investigated for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its compatibility with various pharmaceutical excipients makes it a candidate for formulation development .

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at concentrations as low as 0.5% (v/v), showcasing its potential as a natural preservative .

Case Study: Flavor Enhancement in Food Products

In another study, this compound was incorporated into baked goods to assess its impact on flavor enhancement. Sensory evaluation revealed that products containing this compound were preferred over control samples, indicating its effectiveness as a flavor enhancer .

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) when used within established limits in food applications. Regulatory bodies such as the FDA have evaluated its safety profile, confirming no adverse effects when consumed at typical concentrations found in food products .

Mechanism of Action

The mechanism of action of phenethyl crotonate in biological systems involves its conversion to crotonyl-CoA, which can then participate in crotonylation of proteins. This post-translational modification can affect gene expression and protein function by altering the structure and interactions of histones and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Crotonate

- Structure : Ethyl ester of crotonic acid (C₆H₁₀O₂).

- Applications : Widely used as a flavoring agent in foods (e.g., strawberries, pineapple) and alcoholic beverages .

- Physicochemical Properties : Polar surface area = 26.3 Ų; refractive index = 32.48 .

- Key Difference : Smaller ester group (ethyl vs. phenethyl) reduces hydrophobicity, making it more suitable for aqueous food matrices compared to Phenethyl crotonate.

Methyl Crotonate

- Structure : Methyl ester of crotonic acid (C₅H₈O₂) .

- Applications : Precursor for polymers (e.g., head-to-head poly(methyl crotonate)) and specialty chemicals. Its thermal degradation produces dimethyl maleate/fumarate and butene-2 .

- Key Difference : Lower molecular weight (100.12 g/mol) and simpler ester group result in higher volatility and distinct industrial applications compared to this compound.

tert-Butyl Crotonate

- Structure : tert-Butyl ester of crotonic acid.

- Applications : Intermediate in UV-curable coatings, adhesives, and fragrance synthesis .

Trimethylsilyl Crotonate

- Structure : Trimethylsilyl ester of crotonic acid.

- Applications : Used in silicone-based materials and specialty coatings. Global market projected to grow due to demand in electronics and automotive sectors .

- Key Difference: Silicon-based ester group confers thermal stability and hydrophobicity, diverging from the aromatic/phenolic properties of this compound.

Butyrate and Other SCFA Esters

- Biological Activity : Crotonate (as a short-chain fatty acid, SCFA) inhibits hyphal morphogenesis in Candida albicans more effectively than butyrate (84% vs. 60% inhibition at pH 5) .

- Metabolic Impact : Crotonate upregulates β-oxidation pathways in C. albicans, increasing oxygen consumption rate (OCR) by 2.5-fold, unlike acetate .

- Key Difference : this compound’s esterification may reduce its microbial bioavailability compared to free crotonate, but its lipophilic phenethyl group could enhance tissue penetration.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Metabolic Effects of Crotonate Derivatives

Q & A

Q. Advanced Research Focus

- Mechanistic Insight : Crotonate acts as a substrate for histone lysine crotonylation (Kcr), modulating transcription (e.g., upregulating Nppb in cardiomyocytes). Use ChIP-seq to map Kcr-enriched promoters .

- In Vitro Models : Treat neural stem cells with 10 mM crotonate for 48h, then perform RNA-seq to identify dysregulated pathways (e.g., β-oxidation genes) .

- CRISPR/Knockdown : Silence ECHS1 to enhance crotonate effects, validating Kcr’s role in hypertrophy via qRT-PCR .

How is UV-VIS spectroscopy applied to quantify crotonate derivatives in biological systems?

Q. Basic Research Focus

- Crotonate Assay : Hydrolyze polyhydroxyalkanoates (PHA) with H2SO4, measure absorbance at 235 nm. Calibrate using commercial P(3HB) standards .

- Limitations : Correct for interfering chromophores (e.g., proteins) via blank subtraction .

What computational tools predict the reactivity of crotonate derivatives with atmospheric oxidants?

Q. Advanced Research Focus

- HOMO/LUMO Analysis : Compute frontier molecular orbitals (Gaussian 03) to estimate electrophilicity. Ethyl crotonate’s EHOMO = 10.25 eV correlates with OH reactivity .

- Kinetic Modeling : Use Master Equation Solvers (MESMER) to simulate pressure-dependent reaction pathways .

How are contradictions between experimental and computational kinetic data resolved?

Q. Advanced Research Focus

- Error Analysis : Compare experimental uncertainties (e.g., ±0.65×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for kOH) with basis set limitations in DFT/HF methods .

- Solvent Corrections : Apply COSMO-RS to model solvent effects absent in gas-phase calculations .

What challenges arise in synthesizing lanthanide-crotonate complexes?

Q. Advanced Research Focus

- Coordination Geometry : Use XRD to confirm µ2-κ²,κ¹ bridging modes in [LnTp(crotonate)₂]₂ complexes .

- Spectroscopic Validation : IR spectroscopy identifies carboxylate stretching modes (νasym ≈ 1540 cm⁻¹) .

How is microbial production of crotonate optimized via metabolic engineering?

Q. Advanced Research Focus

- Pathway Design : Express malonyl-CoA bypass in Cupriavidus necator to enhance crotonate titers (1.74 mM vs. 0.82 mM in linear pathways) .

- Fed-Batch Cultivation : Supplement formate (80 mM) and ammonium sulfate (10 mM) to maintain pH and biomass .

- Productivity Metrics : Calculate TRY values (titer: 148 mg/L; rate: 83 µmol/L/h) .

How do crotonate derivatives modulate ion channel function?

Q. Advanced Research Focus

- Electrophysiology : Patch-clamp GLIC ion channels expressed in Xenopus oocytes. Apply crotonate (1–10 mM) to assess current modulation .

- Mutagenesis : Introduce pre-β5 strand mutations (e.g., G26′A) to invert crotonate’s effect from negative to positive modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.